molecular formula C8H17NO2 B3001254 (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine CAS No. 2248214-73-3

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine

Cat. No. B3001254
CAS RN: 2248214-73-3
M. Wt: 159.229
InChI Key: ZJSOJRNVZIWSIK-PKPIPKONSA-N
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Description

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine, also known as DMEDA, is a chemical compound that has been widely used in scientific research. It is a chiral amine that possesses a unique structure, which makes it a valuable tool for various applications. In

Mechanism of Action

The mechanism of action of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is not well understood, but it is believed to act as a chiral catalyst in various reactions. It has been shown to be effective in promoting enantioselective reactions, which has made it a valuable tool in organic synthesis. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral properties. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is its chiral nature, which makes it a valuable tool in asymmetric catalysis and organic synthesis. Additionally, its high yield and efficient synthesis method make it a cost-effective option for researchers. However, there are also limitations to the use of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine in lab experiments. Its toxicity and potential side effects are not well understood, and there is limited information available on its long-term effects.

Future Directions

There are several future directions for research on (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine. One area of interest is its potential use in the development of new drugs, particularly in the treatment of cancer and viral infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Other areas of interest include its potential use in catalysis and organic synthesis, as well as its potential applications in materials science and nanotechnology.
Conclusion
In conclusion, (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is a valuable tool in scientific research, with a wide range of applications in organic synthesis, drug discovery, and catalysis. Its chiral nature makes it particularly useful in asymmetric catalysis, and it has shown promise as a potential treatment for cancer and viral infections. While there are limitations to its use in lab experiments, its efficient synthesis method and cost-effectiveness make it a valuable tool for researchers. Further research is needed to better understand its mechanism of action and potential side effects, as well as its potential applications in other areas of science.

Synthesis Methods

The synthesis of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine can be achieved through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine. The yield of this process is typically high, making it an efficient method for synthesizing (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine.

Scientific Research Applications

(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and catalysis. It has been used as a chiral ligand for asymmetric catalysis, as well as a building block for the synthesis of various compounds. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been used in the development of new drugs, including antiviral and anticancer agents.

properties

IUPAC Name

(1S)-1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSOJRNVZIWSIK-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COCC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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